6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine
Description
Properties
IUPAC Name |
6-(oxan-4-yloxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUAJFYPTQYCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridine Ring
The initial step in synthesizing this compound involves constructing the pyridine core, which can be achieved through well-established heterocyclic synthesis techniques:
Hantzsch Pyridine Synthesis : A classical method involving the condensation of β-ketoesters with aldehydes and ammonia or ammonium salts. This reaction provides a versatile route to substituted pyridines with various functional groups.
Cyclization of Heteroaryl Precursors : Alternatively, pyridine rings can be synthesized via cyclization reactions starting from heteroaryl halides or nitriles, often under acidic or basic conditions, facilitating substitution at specific positions.
Functionalization to Yield the Final Compound
The amino group at the 3-position of the pyridine ring is introduced via:
Nucleophilic Substitution : Using amine precursors or ammonia derivatives to replace suitable leaving groups on the pyridine ring under conditions favoring nucleophilic attack.
Amide Coupling or Reductive Amination : For more complex derivatives, coupling reactions involving amines and activated pyridine intermediates are employed, often facilitated by coupling agents like EDC or HATU.
Specific Synthetic Routes and Reaction Conditions
Recent research and patent literature provide detailed synthetic schemes:
Research Findings and Advanced Methodologies
Catalytic Cross-Coupling : Suzuki-Miyaura coupling has been employed to attach aromatic or heteroaryl groups to pyridine rings, enhancing structural diversity and biological activity.
Use of Protecting Groups : Protecting groups such as Boc or Fmoc are used during multi-step syntheses to prevent undesired reactions at amino sites, then removed under mild conditions.
Optimization of Reaction Conditions : Recent studies emphasize the importance of temperature control, choice of solvent, and catalyst loading to maximize yield and purity, especially when synthesizing derivatives for pharmacological testing.
Summary of Key Data
Chemical Reactions Analysis
6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amine or pyran groups can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is C10H14N2O2, with a molecular weight of 194.23 g/mol. The compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety, which contributes to its biological activity and solubility characteristics .
Pharmacological Applications
- Neurological Disorders :
-
Anti-fibrotic Activity :
- Recent studies have highlighted the compound's potential as an autotaxin inhibitor. Autotaxin is implicated in pulmonary fibrosis, and compounds that inhibit its activity could provide new avenues for treating this progressive lung disease. For instance, derivatives of this compound have shown promise in reducing fibrosis in preclinical models by modulating the TGF-β/Smad signaling pathway .
- Histone Deacetylase Inhibition :
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions that may include:
-
Formation of the Pyridine Ring :
- The initial step often involves the synthesis of a pyridine derivative through cyclization reactions involving appropriate precursors.
-
Introduction of Tetrahydro-Pyran Moiety :
- The tetrahydro-pyran group can be introduced via etherification reactions or through the use of tetrahydropyran derivatives that are reacted with the pyridine structure.
- Final Functionalization :
Case Studies and Research Findings
-
Autotaxin Inhibition Study :
- A study focusing on novel autotaxin inhibitors derived from related compounds demonstrated significant reductions in collagen deposition in mouse models of pulmonary fibrosis. The lead compounds exhibited favorable pharmacokinetic properties and low toxicity profiles, suggesting their potential for further clinical development .
- Neuropharmacological Effects :
Mechanism of Action
The mechanism of action of 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations:
- 6-(Cyclopentyloxy)pyridin-3-amine (similarity 0.96) exhibits near-identical topology but replaces the tetrahydropyran with a cyclopentane ring. This reduces polarity and may increase lipophilicity (logP) .
- 6-Butoxypyridin-3-amine hydrochloride (similarity 0.90) uses a linear alkoxy chain, likely enhancing metabolic stability but reducing hydrogen-bonding capacity .
- 6-(Oxan-4-yl)pyridazin-3-amine (CAS: 1426921-57-4) replaces the pyridine with a pyridazine ring, introducing an additional nitrogen atom.
Physicochemical Properties
| Property | This compound | 6-(Cyclopentyloxy)pyridin-3-amine | 6-Butoxypyridin-3-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.21 | ~177.25 | 184.24 |
| logP (estimated) | 1.2–1.5 | 2.0–2.3 | 2.5–3.0 |
| Water Solubility | Moderate (tetrahydropyran enhances polarity) | Low (cyclopentane reduces polarity) | Very low |
Biological Activity
6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amine group and a tetrahydro-2H-pyran moiety. With the molecular formula and a molecular weight of 194.23 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound is synthesized through various methods, including the Hantzsch pyridine synthesis and subsequent substitution reactions. Its unique structure allows it to participate in several chemical reactions such as oxidation and reduction, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of biological pathways, which is crucial for its therapeutic potential.
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
- Antitumor Activity : Preliminary studies suggest that derivatives related to this compound can inhibit tumor growth in vivo, particularly through the inhibition of the ALK5 receptor involved in cancer progression .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of related compounds that inhibit ALK5 autophosphorylation with an IC50 value of 25 nM. The study demonstrated that oral administration of these compounds significantly inhibited tumor growth without notable toxicity .
Case Study 2: Neuroprotection
Another research focused on the neuroprotective effects of similar compounds derived from tetrahydropyran structures. These compounds were tested on HT-22 cells, showing increased cell viability in the presence of neurotoxic agents, suggesting their potential for treating neurodegenerative conditions .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Q & A
Q. What synthetic methodologies are recommended for 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine?
Answer: A two-step approach is commonly employed:
Intermediate synthesis : Functionalize pyridin-3-amine at the 6-position via nucleophilic substitution. For example, react 6-chloropyridin-3-amine with tetrahydropyran-4-ol under basic conditions (e.g., NaH/DMF) to introduce the tetrahydropyran-4-yloxy group .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the product.
Key considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
- Optimize reaction temperature (80–100°C) to avoid decomposition of the tetrahydropyran ring .
Q. How can the structure of this compound be confirmed?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Look for characteristic signals:
- Pyridine protons: δ 8.1–8.3 (H-2, H-4), δ 6.5–6.7 (H-5).
- Tetrahydropyran protons: δ 3.8–4.1 (OCH2), δ 1.6–1.9 (CH2 groups) .
- ¹³C NMR : Confirm the ether linkage (C-O-C at ~70 ppm) and pyridine/tetrahydropyran carbons.
- HPLC : Purity >98% using a C18 column (mobile phase: 60% acetonitrile/water, flow rate: 1 mL/min) .
- Mass spectrometry : ESI-MS m/z calculated for C10H14N2O2: 194.1; observed: [M+H]⁺ at 195.1 .
Q. What are the stability profiles of this compound under different storage conditions?
Answer:
- Solid state : Stable for >12 months at –20°C in a desiccator (argon atmosphere).
- Solution stability :
- Degrades by ~5% in DMSO after 7 days at 25°C (HPLC analysis).
- Avoid aqueous solutions at pH <5 (acidic hydrolysis of the ether bond) .
Advanced Research Questions
Q. How can reactivity discrepancies in cross-coupling reactions involving this compound be resolved?
Answer: The pyridin-3-amine group may coordinate with transition-metal catalysts (e.g., Pd), leading to inconsistent yields. Mitigation strategies:
- Catalyst optimization : Use Pd(OAc)₂ with XPhos ligand to reduce coordination effects .
- Protection/deprotection : Temporarily protect the amine group with Boc anhydride before coupling .
Example reaction : Suzuki-Miyaura coupling with aryl boronic acids (yields improve from 40% to 75% with Boc protection) .
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be interpreted?
Answer: Conformational flexibility of the tetrahydropyran ring can cause variable splitting:
- Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to observe ring-chair interconversion .
- Computational modeling : Use DFT (B3LYP/6-31G*) to simulate lowest-energy conformers and match predicted/observed spectra .
Q. What computational approaches predict the biological activity of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
